molecular formula C25H22N2O5S B4917256 Ethyl 4-(3-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate

Ethyl 4-(3-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B4917256
M. Wt: 462.5 g/mol
InChI Key: XYRNWMQMIMEGIH-UHFFFAOYSA-N
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Description

Ethyl 4-(3-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that features a naphthalene moiety, a pyrrolidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps. . This method provides high regioselectivity and excellent yields. The key steps include:

  • Formation of the naphthalen-2-ylamine intermediate.
  • Reaction of the intermediate with 2-oxoethyl sulfanyl compound.
  • Cycloaddition with a pyrrolidine derivative.
  • Esterification to form the final benzoate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various ester derivatives depending on the substituent used.

Scientific Research Applications

Ethyl 4-(3-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Possible applications in the development of organic electronic materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The naphthalene moiety could play a crucial role in binding to aromatic amino acids in proteins, while the ester and amide groups could form hydrogen bonds with polar residues.

Comparison with Similar Compounds

Ethyl 4-(3-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of a naphthalene moiety, a pyrrolidine ring, and a benzoate ester, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[3-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-2-32-25(31)17-8-11-20(12-9-17)27-23(29)14-21(24(27)30)33-15-22(28)26-19-10-7-16-5-3-4-6-18(16)13-19/h3-13,21H,2,14-15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRNWMQMIMEGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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